molecular formula C17H32O6 B13774425 2,2'-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) CAS No. 87257-05-4

2,2'-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane)

Cat. No.: B13774425
CAS No.: 87257-05-4
M. Wt: 332.4 g/mol
InChI Key: DTHWATKGOMIOBU-UHFFFAOYSA-N
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Description

2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) is a chemical compound with the molecular formula C₁₇H₃₂O₆ and a molecular weight of 332.43 g/mol . This compound is characterized by its unique structure, which includes two oxirane (epoxide) rings and a central tetraoxatridecane chain with multiple methyl groups. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7,7,11-tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the desired epoxide rings .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles like amines or thiols open the epoxide rings to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., Lewis acids), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for studying epoxide hydrolases and other related enzymes.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of epoxy resins, adhesives, and coatings due to its ability to form cross-linked polymer networks.

Mechanism of Action

The mechanism of action of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) involves its reactivity towards nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This leads to the opening of the epoxide rings and the formation of new bonds with the nucleophiles. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar compounds to 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) include other epoxide-containing molecules such as:

    1,2-Epoxy-3-phenoxypropane: Known for its use in epoxy resins and as a stabilizer in plastics.

    Epichlorohydrin: Widely used in the production of epoxy resins and as a precursor for various chemical syntheses.

    1,2,3,4-Diepoxybutane: Utilized in the synthesis of polymers and as a cross-linking agent.

The uniqueness of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) lies in its specific structure, which provides distinct reactivity and stability compared to other epoxides. Its multiple methyl groups and tetraoxatridecane chain contribute to its unique chemical properties and applications.

Properties

CAS No.

87257-05-4

Molecular Formula

C17H32O6

Molecular Weight

332.4 g/mol

IUPAC Name

2-[1-[2,2-dimethyl-3-[2-(oxiran-2-ylmethoxy)propoxy]propoxy]propan-2-yloxymethyl]oxirane

InChI

InChI=1S/C17H32O6/c1-13(20-7-15-9-22-15)5-18-11-17(3,4)12-19-6-14(2)21-8-16-10-23-16/h13-16H,5-12H2,1-4H3

InChI Key

DTHWATKGOMIOBU-UHFFFAOYSA-N

Canonical SMILES

CC(COCC(C)(C)COCC(C)OCC1CO1)OCC2CO2

Origin of Product

United States

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